2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Overview
Description
Scientific Research Applications
Biomedical and Environmental Sensors
2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine, due to its heterocyclic structure featuring nitrogen atoms, may find relevance in the development of optical sensors for biomedical and environmental monitoring. Pyrimidine derivatives, closely related in structure, have been utilized in optical sensors for their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. These materials have shown a wide range of biological and medicinal applications, indicating the potential utility of related compounds like 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine in similar roles (Jindal & Kaur, 2021).
Agricultural and Pharmaceutical Industries
Compounds with the triazole moiety have been extensively used in the agricultural and pharmaceutical industries. They serve as the basis for the production of a variety of products including pesticides, pharmaceuticals, and dyes. Their versatility and utility in synthesizing high-energy materials and anti-corrosion additives highlight their significant industrial value. Specifically, amino-1,2,4-triazoles, which share structural similarities with 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine, have been employed in creating agricultural products and medical drugs, demonstrating the compound's potential for broad applications (Nazarov et al., 2021).
Novel Drug Synthesis
Heterocyclic compounds, including triazoles, are considered key in the development of new central nervous system (CNS) acting drugs. Their structural diversity allows for the synthesis of compounds with potential CNS activity, ranging from antidepressants to anticonvulsants. Given the importance of nitrogen-containing heterocycles in medicinal chemistry, 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine could serve as a precursor or core structure in synthesizing novel therapeutics aimed at treating CNS disorders (Saganuwan, 2017).
Antibacterial Agents
The structure of 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine may contribute to the development of antibacterial agents, particularly against Staphylococcus aureus. Triazole-containing hybrids have been identified as potent inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Their effectiveness against resistant strains of bacteria underscores the potential of triazole derivatives, including 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine, in creating new antibacterial treatments (Li & Zhang, 2021).
Environmental Sensing and Remediation
The incorporation of nitrogen heterocycles in environmental sensing and remediation technologies is another potential application. For instance, amine-functionalized materials have shown efficacy in removing persistent pollutants like PFAS from water sources. Given the structural attributes of 2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine, it could be explored as a functional moiety in designing sorbents for contaminant removal, leveraging its potential for electrostatic interactions and hydrophobic binding (Ateia et al., 2019).
properties
IUPAC Name |
2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-7(9)4-12-8(5)10-6(2)11-12/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOJIHPUPOLVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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